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Executive Summary
Tumor protein p63 (T63), a member of the p53 family of transcription factors, is a cornerstone

in the development and maintenance of epithelial tissues. Unlike its well-known relative p53,

which is a critical tumor suppressor, p63's primary role is developmental, governing the intricate

processes of epithelial stratification, differentiation, and stem cell maintenance. Dysregulation

of p63 function is implicated in a variety of developmental disorders, including ectodermal

dysplasias, and is increasingly recognized for its role in cancer. This technical guide provides

an in-depth exploration of p63's function in epithelial development, detailing its isoforms,

regulatory signaling pathways, and key experimental methodologies used in its study.

Quantitative data are presented for comparative analysis, and all major pathways and

workflows are visualized to facilitate a deeper understanding of the molecular mechanisms at

play.

Introduction to p63 and its Isoforms
The TP63 gene is structurally complex, giving rise to multiple protein isoforms through the use

of two distinct promoters and alternative splicing.[1] These isoforms are broadly categorized

into two main classes based on their N-terminal structure:
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TAp63 isoforms: Transcribed from the upstream P1 promoter, these isoforms contain a full N-

terminal transactivation (TA) domain, which is homologous to that of p53.[2][3] TAp63

isoforms can activate target genes involved in apoptosis and cell cycle arrest and are

thought to act as tumor suppressors.[4]

ΔNp63 isoforms: Transcribed from the internal P2 promoter, these isoforms lack the

canonical TA domain.[2][3] Despite this, they can possess transcriptional activity.[5] ΔNp63 is

the predominant isoform in the basal cells of stratified epithelia and is considered the master

regulator of epidermal development, promoting proliferation and maintaining stem cell

populations.[6][7]

Both TAp63 and ΔNp63 can be alternatively spliced at the C-terminus to generate α, β, and γ

variants, further diversifying their function.[1] The ΔNp63α isoform is the most prominently

expressed and functionally significant variant in epithelial tissue maintenance.[6]

Core Functions of p63 in Epithelial Morphogenesis
p63 is indispensable for the development of stratified epithelial tissues, including the epidermis,

mammary glands, prostate, and urothelium.[8] Mice lacking p63 fail to develop a stratified

epidermis and suffer from catastrophic defects in limb and craniofacial development, ultimately

leading to perinatal death due to severe dehydration.[9]

Key functions of p63 in this context include:

Lineage Commitment and Stratification: p63 is essential for the commitment of embryonic

ectoderm to an epithelial fate. During development, TAp63 is expressed in the uncommitted

ectoderm, initiating the stratification program. Subsequently, a switch to ΔNp63 expression

drives the proliferation of basal keratinocytes and the formation of a multilayered epidermis.

[6]

Stem Cell Maintenance: p63 is highly expressed in the basal, proliferative layers of epithelia,

which house the epithelial stem cells.[6] It is a definitive marker for keratinocyte stem cells

(holoclones), which have the highest proliferative capacity.[10] p63 maintains the self-

renewal capacity of these stem cells; its absence leads to premature proliferative rundown

and depletion of the stem cell pool.
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Proliferation and Differentiation Balance: ΔNp63 isoforms are critical for maintaining the

proliferative potential of basal keratinocytes. As these cells commit to differentiation and

migrate to the suprabasal layers, ΔNp63 expression is downregulated.[7] While ΔNp63 is the

primary driver of the epidermal program, TAp63 isoforms may contribute to the later stages

of terminal differentiation.[5]

Cell Adhesion and Barrier Formation: p63 regulates the expression of genes crucial for cell-

cell and cell-matrix adhesion, including integrins and components of the basement

membrane. This function is vital for maintaining the structural integrity of the epithelium and

forming a functional epidermal barrier.

Key Signaling Pathways Regulating p63
The expression and activity of p63 are tightly controlled by a network of signaling pathways that

are fundamental to development and tissue homeostasis.

Notch Signaling
Notch signaling plays a crucial role in promoting keratinocyte differentiation. Activated Notch

signaling suppresses the expression of ΔNp63 in keratinocytes.[6] This repression is a key step

that allows basal cells to exit the cell cycle and begin the process of terminal differentiation.

ΔNp63α, in turn, can repress Notch1, creating a feedback loop that maintains the proliferative

state of basal cells.[6]
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Notch-p63 signaling axis in keratinocyte fate decisions.

Wnt/β-catenin Signaling
The Wnt pathway is also interconnected with p63 regulation. Wnt signaling can upregulate

ΔNp63 expression, potentially through β-catenin responsive elements in the ΔNp63 promoter.

[6] This interaction helps maintain the self-renewal capacity of mammary stem cells, in part by

increasing the expression of the Wnt receptor Fzd7.[6]
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Wnt/β-catenin pathway regulation of ΔNp63 and stemness.

Hedgehog and TGF-β Signaling
Other pathways also modulate p63. Hedgehog (Hh) signaling is repressed by ΔNp63α, which

upregulates the negative Hh regulator SUFU.[6] Transforming growth factor-beta (TGF-β) has

complex, context-dependent effects, but has been shown to selectively increase ΔNp63 protein

levels in non-malignant keratinocytes via the canonical SMAD3 pathway.

Quantitative Data on p63 Function
Table 1: p63 Isoform Expression and Function in
Keratinocytes
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Parameter Control
TAp63
Knockdown

ΔNp63
Knockdown

Reference

Predominant

Isoform
ΔNp63 ΔNp63 - [5]

Total p63 Protein

Level
High High Reduced [5]

Number of

Genes with >2-

fold Expression

Change

- 39 218 [5]

Tissue

Phenotype

(Organotypic

Culture)

Stratified,

Differentiated
Normal

Severe

Hypoplasia,

Inhibited

Differentiation

[5]

Table 2: p63 Expression in Human Keratinocyte Clones

Clone Type Description
Proliferative
Capacity

p63
Expression
Level

Reference

Holoclone Stem Cell High High [10]

Meroclone

Transient

Amplifying

(Early)

Medium
Barely

Detectable
[10]

Paraclone
Transient

Amplifying (Late)
Low / Senescent Undetectable [10]

Table 3: Selected Direct Target Genes of p63 in
Keratinocytes (from ChIP-Seq Data)
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Gene Function Regulation by p63 Reference

KRT14 Basal Keratin Positive

KRT5 Basal Keratin Positive

ITGA3
Integrin Subunit α3

(Cell Adhesion)
Positive [6]

ITGB4
Integrin Subunit β4

(Cell Adhesion)
Positive [6]

CDKN1A (p21) Cell Cycle Inhibitor Context-dependent [4]

PERP Apoptosis/Adhesion Positive [1]

NOTCH1 Notch Receptor Repression by ΔNp63 [6]

SUFU
Hedgehog Pathway

Inhibitor

Upregulation by

ΔNp63
[6]

Detailed Experimental Protocols
Protocol: siRNA-Mediated p63 Knockdown in
Organotypic Skin Culture
This protocol describes the use of small interfering RNA (siRNA) to down-regulate p63

expression in primary human keratinocytes to study its effects on the regeneration of stratified

epidermis in a 3D organotypic culture model.[5]

Workflow Diagram:
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1. Isolate Primary
Human Keratinocytes

2. Transfect with
p63 or Control siRNA

3. Seed Keratinocytes onto
Dermal Equivalent (Collagen Matrix

with Fibroblasts)

4. Submerged Culture
(2-4 days)

5. Airlift Culture
(Raise to Air-Liquid Interface)

6. Incubate for 3-6 days
to allow stratification and

differentiation

7. Harvest, Fix, and Embed
Tissue for Analysis

8. Analysis:
- Histology (H&E)

- Immunofluorescence (K1, Loricrin)
- Western Blot / qPCR
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Workflow for p63 knockdown in organotypic skin culture.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b1193746?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Cell Culture: Primary human keratinocytes are cultured in standard keratinocyte growth

medium.

siRNA Transfection: Keratinocytes are transfected with siRNA oligonucleotides targeting all

p63 isoforms (pan-p63), specific isoforms (TAp63 or ΔNp63), or a non-targeting control using

a lipid-based transfection reagent. Transfection is typically performed 24 hours before

seeding onto the dermal equivalent.

Preparation of Dermal Equivalent: A collagen matrix containing primary human fibroblasts is

prepared in a cell culture insert and allowed to contract for 5-7 days.

Seeding: Transfected keratinocytes are seeded onto the surface of the contracted collagen

matrix.

Submerged Culture: The co-culture is maintained submerged in growth medium for 2-4 days

to allow for the formation of a confluent keratinocyte monolayer.

Airlift and Differentiation: The culture is raised to the air-liquid interface to induce stratification

and terminal differentiation. The tissue is fed from below with differentiation medium.

Harvest and Analysis: After 3 to 6 days of airlift culture, the organotypic tissue is harvested,

fixed in formalin, and embedded in paraffin. Sections are analyzed by hematoxylin and eosin

(H&E) staining for morphology and by immunofluorescence or immunohistochemistry for

expression of differentiation markers (e.g., Keratin 1, Loricrin) and p63. Parallel cultures can

be harvested for protein (Western blot) or RNA (RT-qPCR) analysis to confirm knockdown

efficiency and assess changes in gene expression.[5]

Protocol: Generation and Analysis of ΔNp63 Knockout
Mice
This protocol outlines the generation of a conditional knockout mouse model to study the

specific roles of the ΔNp63 isoforms in vivo.[9]

Methodology:
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Targeting Vector Construction: A targeting vector is engineered to flank the ΔNp63-specific

exon (exon 3') with loxP sites. The construct often includes a reporter gene, such as Green

Fluorescent Protein (GFP), to replace the targeted exon, allowing for tracking of ΔNp63-null

cells.[9]

Generation of Chimeric Mice: The targeting vector is electroporated into embryonic stem

(ES) cells. Correctly targeted ES cell clones are identified by Southern blot and PCR

analysis and are then injected into blastocysts to generate chimeric mice.

Germline Transmission: Chimeras are bred to establish germline transmission of the floxed

ΔNp63 allele (ΔNp63fl/fl).

Conditional Knockout: To achieve tissue-specific or inducible knockout, ΔNp63fl/fl mice are

crossed with mice expressing Cre recombinase under the control of a specific promoter

(e.g., K14-Cre for epidermis) or an inducible system (e.g., iK14-CreER, induced by

tamoxifen).

Genotyping: Progeny are genotyped by PCR analysis of tail DNA to identify wild-type,

heterozygous, and homozygous knockout animals.

Phenotypic Analysis: Knockout mice and control littermates are analyzed at various

embryonic and postnatal stages. Analysis includes:

Gross Morphology: Examination for developmental defects (e.g., limbs, skin, craniofacial

features).

Histological Analysis: Skin and other epithelial tissues are collected, sectioned, and

stained (H&E) to assess tissue architecture and stratification.

Immunohistochemistry/Immunofluorescence: Staining for markers of proliferation (e.g.,

Ki67), differentiation (e.g., Keratin 1, Loricrin), and cell lineage to characterize cellular

defects.[9]

Molecular Analysis: Isolation of keratinocytes or other target cells for RNA-seq, RT-qPCR,

or Western blot to determine the molecular consequences of ΔNp63 deletion.

Protocol: Chromatin Immunoprecipitation (ChIP) for p63
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ChIP is used to identify the genomic regions to which p63 directly binds in vivo, revealing its

direct transcriptional targets.[1]

Methodology:

Cell Culture and Cross-linking: Primary human keratinocytes or an appropriate cell line (e.g.,

HaCaT) are grown to ~80% confluency. Protein-DNA complexes are cross-linked by adding

formaldehyde directly to the culture medium to a final concentration of 1% and incubating for

10-15 minutes at room temperature. The reaction is quenched with glycine.

Cell Lysis and Chromatin Sonication: Cells are harvested, washed, and lysed. The nuclei are

isolated and resuspended in a lysis buffer. Chromatin is sheared into fragments of 200-1000

bp using sonication. The efficiency of sonication is checked by running an aliquot on an

agarose gel.

Immunoprecipitation: The sheared chromatin is pre-cleared with Protein A/G beads. A

fraction is saved as the "input" control. The remaining chromatin is incubated overnight at

4°C with an antibody specific for p63 (e.g., 4A4 pan-p63 antibody) or a negative control

antibody (e.g., normal mouse IgG).

Immune Complex Capture: Protein A/G beads are added to capture the antibody-p63-DNA

complexes.

Washes: The beads are washed sequentially with low-salt, high-salt, LiCl, and TE buffers to

remove non-specifically bound proteins and DNA.

Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads.

The formaldehyde cross-links are reversed by incubating at 65°C overnight with NaCl.

DNA Purification: Proteins are degraded with Proteinase K, and the DNA is purified using

phenol-chloroform extraction or a column-based kit.

Analysis: The immunoprecipitated DNA is analyzed by:

qPCR: To quantify the enrichment of specific known or putative target gene promoters

compared to the input and IgG controls.
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ChIP-Seq: For genome-wide identification of p63 binding sites. The purified DNA is used

to prepare a sequencing library and is analyzed by next-generation sequencing.[1]

Protocol: Luciferase Reporter Assay for p63
Transcriptional Activity
This assay is used to determine whether p63 can activate or repress the promoter of a putative

target gene.[6][10]

Methodology:

Reporter Construct Generation: The promoter region of the putative p63 target gene,

containing the predicted p63 response element(s), is cloned into a luciferase reporter vector

(e.g., pGL3 or pGL4) upstream of the firefly luciferase gene.

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or p63-null Saos2 cells) is

seeded in 96-well or 24-well plates.[5] The cells are co-transfected with:

The firefly luciferase reporter construct.

An expression vector for a specific p63 isoform (e.g., TAp63α or ΔNp63α) or an empty

vector control.

A control reporter vector expressing Renilla luciferase under a constitutive promoter (e.g.,

CMV or SV40) to normalize for transfection efficiency.

Incubation: The cells are incubated for 24-48 hours post-transfection to allow for expression

of p63 and the luciferase reporters.

Cell Lysis: The culture medium is removed, and cells are lysed using a passive lysis buffer.

Luciferase Activity Measurement: The lysate is transferred to an opaque microplate. A dual-

luciferase assay system is used for measurement in a luminometer:

First, the firefly luciferase assay reagent is added, and the luminescence is measured.

This reflects the activity of the target gene promoter.
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Second, the Stop & Glo® reagent is added, which quenches the firefly luciferase reaction

and activates the Renilla luciferase. The Renilla luminescence is then measured.

Data Analysis: For each sample, the firefly luciferase activity is normalized to the Renilla

luciferase activity. The fold change in transcriptional activity is calculated by comparing the

normalized luciferase activity in p63-expressing cells to that in cells transfected with the

empty vector control.[6]

Conclusion and Future Directions
p63 stands as a master regulator of epithelial development, orchestrating a complex program

of lineage commitment, stem cell self-renewal, and differentiation. The balance between its

TAp63 and ΔNp63 isoforms is critical for tissue homeostasis, and disruptions in this balance

lead to severe developmental diseases and contribute to cancer. The experimental approaches

detailed in this guide—from in vitro organotypic cultures to in vivo knockout models and

genome-wide binding analyses—have been instrumental in dissecting its multifaceted roles.

Future research will likely focus on further elucidating the isoform-specific interactomes that

define p63's transcriptional output in different cellular contexts.[2] Understanding how p63

cooperates with other transcription factors and epigenetic modifiers to control chromatin

architecture will be key to a complete picture of its function. For drug development

professionals, targeting the specific signaling pathways that regulate p63 or the protein-protein

interactions that mediate its oncogenic functions in squamous cell carcinomas represents a

promising therapeutic avenue. A deeper molecular understanding of p63's role in epithelial

biology will continue to pave the way for novel strategies to treat a wide range of human

diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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